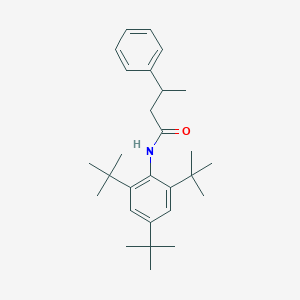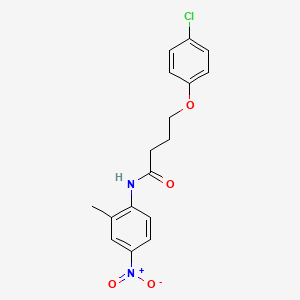
3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TBBPA, and it is commonly used as a flame retardant in the production of electronic devices such as computers, televisions, and mobile phones. In recent years, TBBPA has been the subject of extensive research due to its potential effects on human health and the environment.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development and progression of cancer. TBBPA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TBBPA can have both beneficial and detrimental effects on human health and the environment. On one hand, TBBPA has been shown to have potential therapeutic effects in the treatment of certain types of cancer. On the other hand, TBBPA has been shown to have negative effects on the environment, such as the disruption of aquatic ecosystems and the potential to accumulate in the food chain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide in lab experiments include its potential therapeutic effects and its ability to reduce the flammability of electronic devices. However, the use of TBBPA in lab experiments also has limitations, such as its potential negative effects on the environment and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide, including the development of new flame retardants that are more environmentally friendly, the exploration of its potential therapeutic effects in the treatment of cancer and other diseases, and the investigation of its potential effects on human health and the environment. Further research is needed to fully understand the mechanism of action of TBBPA and its potential side effects, as well as to develop safer alternatives to this compound.
In conclusion, 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. While TBBPA has shown potential therapeutic effects and has been effective in reducing the flammability of electronic devices, further research is needed to fully understand its mechanism of action and potential side effects. The development of new flame retardants that are more environmentally friendly and the exploration of its potential therapeutic effects in the treatment of cancer and other diseases are promising future directions for research on this compound.
Synthesemethoden
The synthesis of 3-phenyl-N-(2,4,6-tri-tert-butylphenyl)butanamide can be achieved through several methods, including Friedel-Crafts acylation, Sonogashira coupling, and Suzuki coupling. The most commonly used method for synthesizing TBBPA is the Friedel-Crafts acylation, which involves the reaction of 2,4,6-tri-tert-butylphenol with benzoyl chloride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
TBBPA has been extensively studied for its potential applications in various fields, including the development of new flame retardants, the treatment of certain diseases, and the production of new materials. In the field of flame retardants, TBBPA has been shown to be effective in reducing the flammability of electronic devices without compromising their performance. In the medical field, TBBPA has been studied for its potential to treat certain types of cancer, including breast cancer and prostate cancer.
Eigenschaften
IUPAC Name |
3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO/c1-19(20-14-12-11-13-15-20)16-24(30)29-25-22(27(5,6)7)17-21(26(2,3)4)18-23(25)28(8,9)10/h11-15,17-19H,16H2,1-10H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNIVWPAFTFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2,4,6-tritert-butylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)